![molecular formula C17H27FN2O3S B2423040 N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide CAS No. 899979-87-4](/img/structure/B2423040.png)

N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

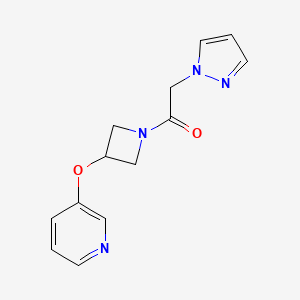

N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide, commonly known as DBIBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBF is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Iron-Catalyzed Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) highlights a mild, amide-directed fluorination of C-H bonds mediated by iron. This process demonstrates broad substrate scope and functional group tolerance without noble metal additives, suggesting potential for selective synthesis applications involving fluorobenzamide derivatives (Groendyke, AbuSalim, & Cook, 2016).

Pharmaceutical Co-Crystals

Nechipadappu, Tekuri, and Trivedi (2017) synthesized novel pharmaceutical co-crystals involving flufenamic acid and benzamide derivatives. These co-crystals show enhanced solubility and stability, indicating the potential of benzamide derivatives in developing improved pharmaceutical formulations (Nechipadappu, Tekuri, & Trivedi, 2017).

Radiolabeled Antagonists for PET Studies

Plenevaux et al. (2000) developed [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET. This compound, featuring a fluorobenzamide group, allows for detailed imaging of serotonergic neurotransmission, showcasing the application of fluorobenzamide derivatives in advanced diagnostic techniques (Plenevaux et al., 2000).

Fluorinated Drug Synthesis

Murakami et al. (2002) demonstrated the synthesis of [18F]FK960, a candidate anti-dementia drug, which is a N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide derivative. Their work indicates the importance of fluorobenzamide derivatives in developing novel therapeutics (Murakami et al., 2002).

Fluoromethylation of Carbon-Carbon Multiple Bonds

Koike and Akita (2016) discussed the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, an innovative synthetic approach that could be applicable for modifying benzamide derivatives, thus enhancing their utility in various chemical syntheses (Koike & Akita, 2016).

properties

IUPAC Name |

N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O3S/c1-3-5-12-20(13-6-4-2)24(22,23)14-11-19-17(21)15-7-9-16(18)10-8-15/h7-10H,3-6,11-14H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQWIABAZRCXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)

![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)

![N-(2-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2422976.png)

![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)